molecular formula C24H28N2O3 B606829 Deutivacaftor CAS No. 1413431-07-8

Deutivacaftor

Cat. No.: B606829
CAS No.: 1413431-07-8
M. Wt: 401.5 g/mol
InChI Key: PURKAOJPTOLRMP-ASMGOKTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deutivacaftor is part of a novel triple-combination therapy developed by Vertex Pharmaceuticals for the treatment of CF. The complete formulation includes three components: vanzacaftor, tezacaftor, and this compound. These compounds target the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is dysfunctional in CF patients due to genetic mutations .

Preparation Methods

Deutivacaftor is synthesized through a combination of chemical reactions. Here are the key steps involved:

    Vanzacaftor and Tezacaftor: These two components are designed to enhance CFTR protein processing and transport, thereby increasing the quantity of functional CFTR proteins on the cell surface. They correct the reduced CFTR protein levels caused by CFTR gene mutations.

    This compound: As an enhancer, this compound aims to improve the channel opening probability of CFTR proteins delivered to the cell surface.

Chemical Reactions Analysis

Deutivacaftor undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to each step of the synthesis process. Unfortunately, detailed reaction pathways and conditions are proprietary information held by Vertex Pharmaceuticals.

Scientific Research Applications

Deutivacaftor’s applications extend beyond CF treatment:

    Medicine: In clinical trials, the vanza triple-combination therapy (including this compound) demonstrated non-inferiority to the approved Trikafta therapy in terms of improving lung function (measured by ppFEV1) and reducing sweat chloride levels.

    Industry: Vertex Pharmaceuticals has sought regulatory approval for vanza triple-combination therapy in the United States, European Union, and Canada. If approved, it could significantly impact the management of CF.

Mechanism of Action

Deutivacaftor’s mechanism involves enhancing CFTR protein function. By increasing the channel opening probability, it improves the flow of salt and water across cell membranes. This effect contributes to better lung function and reduced symptoms in CF patients.

Comparison with Similar Compounds

While Trikafta (elexacaftor/tezacaftor/ivacaftor) remains the gold standard, vanza triple-combination therapy stands out due to its unique composition, including deutivacaftor. Other similar compounds are currently under investigation, but none have achieved the same level of clinical success .

Biological Activity

Deutivacaftor is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) modulator that has shown promising biological activity in clinical trials. This article explores the compound's pharmacological properties, efficacy, safety, and its role in treating cystic fibrosis (CF).

Overview of this compound

This compound is part of a triple combination therapy alongside vanzacaftor and tezacaftor. This combination aims to enhance CFTR function in patients with specific mutations associated with cystic fibrosis. The drug is designed to improve lung function and reduce sweat chloride levels, which are critical indicators of CF severity.

Pharmacological Properties

Mechanism of Action:
this compound acts by potentiating the CFTR protein, facilitating chloride ion transport across epithelial cell membranes. This action helps restore the function of defective CFTR channels in patients with gating mutations.

Pharmacokinetics:
Clinical studies have indicated that this compound can be administered once daily, which may enhance patient adherence compared to other treatments requiring more frequent dosing. The pharmacokinetic profile suggests a favorable half-life, allowing for sustained therapeutic effects throughout the day .

Key Studies

  • Study VX18-561-101:
    • Design: Randomized, double-blind, active-controlled trial comparing this compound monotherapy with ivacaftor.
    • Participants: Adults aged 18 years or older with CFTR gating mutations.
    • Results:
      • Mean absolute changes in percentage predicted forced expiratory volume in 1 second (ppFEV1) were 3.1 percentage points for 150 mg and 2.7 percentage points for 250 mg this compound after 12 weeks, compared to -0.8 percentage points with ivacaftor .
      • Safety profile was consistent with ivacaftor, with common adverse events including cough and headache.
  • Study VX18-121-101:
    • Design: Phase 2 proof-of-concept study assessing the combination of vanzacaftor-tezacaftor-deutivacaftor.
    • Participants: Individuals with F508del mutations.
    • Results:
      • Participants receiving the highest dose (20 mg vanzacaftor combined with tezacaftor-deutivacaftor) demonstrated a mean change in ppFEV1 of 14.2 percentage points at day 29.
      • Significant reductions in sweat chloride concentration were observed, indicating improved CFTR function .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies:

  • Common adverse events included cough, increased sputum production, and headache.
  • Serious adverse events were rare but included cases of infective pulmonary exacerbation and rash leading to treatment discontinuation .

Comparative Efficacy

The following table summarizes the efficacy outcomes from various studies involving this compound:

StudyTreatment GroupMean Change in ppFEV1 (%)Sweat Chloride Reduction (mmol/L)Adverse Events
VX18-561-101This compound 150 mg3.1-42.8Cough, headache
VX18-561-101This compound 250 mg2.7Not reportedIncreased sputum
VX18-121-101Vanzacaftor (20 mg) + Tez + Deuti14.2-45.8Mild to moderate severity

Case Studies

In pediatric populations, treatment with vanzacaftor-tezacaftor-deutivacaftor has shown particularly favorable outcomes:

  • In a study involving children aged 6 to 11 years, 95% achieved sweat chloride levels below the diagnostic threshold of 60 mmol/L . This suggests that early intervention may prevent disease progression.

Properties

IUPAC Name

N-[2-tert-butyl-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-hydroxyphenyl]-4-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)/i4D3,5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURKAOJPTOLRMP-ASMGOKTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=C(C=C(C(=C1)C(C)(C)C)NC(=O)C2=CNC3=CC=CC=C3C2=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1413431-07-8
Record name Deutivacaftor [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1413431078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deutivacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15141
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DEUTIVACAFTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHA6U5FJZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.